molecular formula C23H16FN3 B2413262 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-33-7

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2413262
CAS No.: 892358-33-7
M. Wt: 353.4
InChI Key: GHMFMAIEPNUXHS-UHFFFAOYSA-N
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Description

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Properties

IUPAC Name

8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFMAIEPNUXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . The incorporation of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes .

Biological Activity

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative known for its diverse biological activities. The incorporation of a fluorine atom enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound includes a pyrazoloquinoline core with a fluorine atom at the 8-position and a para-methylphenyl group at the 3-position. This unique structure contributes to its biological efficacy.

PropertyValue
IUPAC Name8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Molecular FormulaC23H16FN3
Molecular Weight369.39 g/mol
CAS Number892358-33-7

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to inhibit various enzymes involved in critical biological processes, including:

  • Cyclooxygenase (COX) Inhibition : The compound demonstrates significant inhibitory effects on COX enzymes, which are crucial in inflammatory pathways. Studies have reported IC50 values in the low micromolar range, indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Antineoplastic Activity : It has shown promise in inhibiting cancer cell proliferation in vitro. The compound’s efficacy against various cancer cell lines, such as HeLa and A375, has been documented, with significant reductions in cell viability observed at micromolar concentrations .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several strains of bacteria. Its mechanism may involve disruption of bacterial enzyme functions crucial for survival.

Antiviral Activity

The compound has also been explored for its antiviral potential, particularly against viral infections where enzyme inhibition plays a critical role in viral replication cycles.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound using an acute inflammation model in rats. The results showed a significant reduction in paw swelling and body weight loss compared to control groups treated with standard anti-inflammatories .
  • Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines demonstrated that this compound could inhibit cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, leading to decreased proliferation rates .

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